molecular formula C18H17NO3 B1392593 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid CAS No. 1243022-77-6

4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid

Cat. No. B1392593
M. Wt: 295.3 g/mol
InChI Key: MYCCKZVMSXRHKM-UHFFFAOYSA-N
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Description

“4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid” is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Synthesis Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular formula of “4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid” is C18H17NO3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Photolytic Properties

  • Light-Triggered Reactions : A study by Lin & Abe (2021) explores the photolytic properties of indole derivatives, highlighting light-triggered reactions that mimic artificial breathing. They synthesized chromophores based on indole structures, demonstrating CO2 elimination and O2 absorption upon photolysis, a reaction mechanism relevant for amino acid oxidation under mild conditions (Lin & Abe, 2021).

Cancer Research

  • Cancer Inhibitory Activity : Jing et al. (2012) synthesized indole-pyrazole derivatives, including compounds structurally related to 4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid. They evaluated their antitumor activity, finding significant inhibition against various cancer cells, suggesting potential as lung cancer inhibitory agents (Jing et al., 2012).

Antifungal Activity

  • Synthesis and Antifungal Evaluation : Singh & Vedi (2014) conducted a study on the synthesis of triazolylindole derivatives, which share structural similarities with the compound . These derivatives were found to have notable antifungal activity, indicating the potential of similar compounds in treating fungal infections (Singh & Vedi, 2014).

Biological Activity

  • Inhibitors of Biological Processes : Hutchinson et al. (2009) described the synthesis of indole derivatives as inhibitors of leukotriene synthesis, a process critical in inflammatory responses. The study underscores the therapeutic potential of indole derivatives in treating conditions like asthma (Hutchinson et al., 2009).

Safety And Hazards

The safety and hazards of “4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid” are not explicitly mentioned in the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid” and similar compounds may have potential for future drug development.

properties

IUPAC Name

4-(1-propanoyl-2,3-dihydroindol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-17(20)19-10-9-15-11-14(7-8-16(15)19)12-3-5-13(6-4-12)18(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCCKZVMSXRHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Propionyl-2,3-dihydro-1H-indol-5-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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